molecular formula C6H7N3O B568356 1-(3-Aminopyrazin-2-YL)ethanone CAS No. 121246-93-3

1-(3-Aminopyrazin-2-YL)ethanone

Cat. No. B568356
M. Wt: 137.142
InChI Key: BINLYLSVKLIJDA-UHFFFAOYSA-N
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Description

“1-(3-Aminopyrazin-2-YL)ethanone” is a chemical compound with the CAS Number: 121246-93-3 . It has a molecular weight of 137.14 and its IUPAC name is 1-(3-amino-2-pyrazinyl)ethanone . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI Code for “1-(3-Aminopyrazin-2-YL)ethanone” is 1S/C6H7N3O/c1-4(10)5-6(7)9-3-2-8-5/h2-3H,1H3,(H2,7,9) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(3-Aminopyrazin-2-YL)ethanone” has a molecular weight of 137.14 . It is typically stored in a refrigerated environment .

Scientific Research Applications

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines Synthesis

Research highlights the significance of 3(5)-aminopyrazoles, closely related to 1-(3-Aminopyrazin-2-yl)ethanone, in synthesizing pyrazolo[1,5-a]pyrimidines. This process emphasizes the regioselectivity and nucleophilicity of the aminopyrazoles, which is crucial for the orientation of substituents on the pyrimidine ring, a topic that has stirred literature controversy. This foundational work could guide future applications in medicinal chemistry and drug development (M. Mohamed & A. M. Mahmoud, 2019).

Hydroxycoumarin Chemistry in Biology

While not directly related to 1-(3-Aminopyrazin-2-yl)ethanone, the study on hydroxycoumarins underscores the importance of heterocyclic compounds in biology and pharmacology. It reviews synthetic routes, chemical reactivity, and applications of 3-hydroxycoumarin, a compound showing extensive biological activities. This research suggests potential parallels in exploring the biological applications of similar heterocyclic compounds, including 1-(3-Aminopyrazin-2-yl)ethanone, in areas such as genetics and microbiology (Jules Yoda, 2020).

Ethnobotanical Properties of Plants

The ethnobotanical review of Ehretia laevis highlights the traditional medicinal uses of plants, focusing on their chemical constituents. Such studies lay the groundwork for investigating 1-(3-Aminopyrazin-2-yl)ethanone's potential applications in traditional medicine, given its role as a building block in synthesizing bioactive molecules. The exploration of natural products and their derivatives remains a crucial aspect of pharmacognosy and drug discovery (Thakre Rushikesh et al., 2016).

HIV-1 Nef Inhibitors Development

Research into HIV-1 Nef inhibitors underlines the ongoing efforts to target specific viral proteins for therapeutic intervention. Given its structural versatility, 1-(3-Aminopyrazin-2-yl)ethanone could serve as a precursor or framework in designing novel inhibitors against HIV-1 or other viruses, showcasing the compound's potential in antiviral drug development (Yanhan Lv et al., 2020).

Aminophenoxazinones Pharmacology

A review of aminophenoxazinones, compounds related by their biosynthetic pathways to 1-(3-Aminopyrazin-2-yl)ethanone, sheds light on their pharmacological activities, especially as anticancer agents. This research area can be pivotal for developing new therapeutic strategies and highlights the potential of 1-(3-Aminopyrazin-2-yl)ethanone derivatives in oncology (J. G. Zorrilla et al., 2021).

Safety And Hazards

The safety data sheet for “1-(3-Aminopyrazin-2-YL)ethanone” indicates that it may cause skin sensitization and serious eye damage .

properties

IUPAC Name

1-(3-aminopyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4(10)5-6(7)9-3-2-8-5/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINLYLSVKLIJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665824
Record name 1-(3-Aminopyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopyrazin-2-YL)ethanone

CAS RN

121246-93-3
Record name 1-(3-Aminopyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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